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Compound of Interest

Compound Name: Azatyrosine

CAS No.: 58525-82-9

Cat. No.: B1250254

Get Quote

1.1 Nomenclature and Identification

Property Detail

Common Name L-Azatyrosine

Synonyms
SF-1346, Antibiotic SF-1346, (S)-2-Amino-3-(5-

hydroxy-2-pyridyl)propanoic acid

IUPAC Name
(2S)-2-amino-3-(5-hydroxypyridin-2-yl)propanoic

acid

CAS Registry Number 58525-82-9

Molecular Formula C₈H₁₀N₂O₃

Molecular Weight 182.18 g/mol

Chirality
L-isomer (S-configuration at the

-carbon)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1250254#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1250254?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1.2 Structural Characteristics L-Azatyrosine is a heterocyclic analog of tyrosine.[1] The

replacement of the phenyl ring with a pyridine ring introduces a basic nitrogen atom, altering

the acid-base properties of the side chain compared to tyrosine.[2]

Core Scaffold: 5-hydroxypyridine linked to an alanine tail.[1]

Tautomerism: The 5-hydroxypyridine moiety can exist in equilibrium with its pyridone

tautomer, although the hydroxy form is generally predominant in the solid state and neutral

solution.[2]

Zwitterionic Nature: Like standard amino acids, it exists primarily as a zwitterion at neutral

pH.[1][2]

Part 2: Physical Properties[2][5][6]
2.1 Thermal and Solubility Profile

Property Value / Observation Conditions

Melting Point 342–344 °C (decomposition) Closed capillary, rapid heating

Appearance White crystalline powder
Recrystallized from

water/ethanol

Solubility (Water) Low (~0.5 g/L) Neutral pH, 25°C

Solubility (Acid/Base) Soluble
1M HCl or 1M NaOH (forms

salts)

Solubility (Organics) Insoluble
Ethanol, Acetone, Ether,

Chloroform

Optical Rotation to c=1.0 in 1M HCl

2.2 Spectral Characteristics

UV/Vis Absorption: Exhibits characteristic absorption maxima distinct from tyrosine due to

the pyridine chromophore.[1]
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(0.1 N HCl): ~284 nm.[2]

(0.1 N NaOH): Bathochromic shift due to phenolate/pyridinate formation.[2]

NMR Spectroscopy:

¹H NMR (D₂O/DCl): Distinct signals for the pyridine ring protons (typically three aromatic

protons) and the

-proton/

-methylene protons of the alanine side chain.[2]

¹³C NMR: Pyridine ring carbons appear downfield; the C-5 (bearing hydroxy) and C-2

(bearing the alkyl chain) are chemically distinct from the phenylalanine/tyrosine

counterparts.[2]

Part 3: Synthesis & Isolation Protocols
Biological Isolation (Fermentation)
Source:Streptomyces chibaensis or Streptomyces chittagongensis.[1][2]

Protocol:

Fermentation: Cultivate S. chibaensis in a medium containing glucose, soybean meal, and

soluble starch at 28°C for 3–5 days under aerobic conditions.

Filtration: Filter the broth to remove mycelium.[1] The antibiotic is in the filtrate.[1]

Adsorption: Pass the filtrate through a cation-exchange resin (e.g., Amberlite IR-120 in H+

form).[1] Azatyrosine, being an amino acid, binds to the resin.[1][2]

Elution: Elute with dilute aqueous ammonia (e.g., 1M NH₄OH).

Purification: Concentrate the active fractions in vacuo. Apply to an anion-exchange column

(e.g., Dowex 1x2 in OH- form) if necessary to remove impurities, eluting with dilute acetic

acid.[1][2]
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Crystallization: Concentrate the eluate and adjust pH to the isoelectric point (~pH 6–7). Allow

to stand at 4°C to crystallize L-azatyrosine. Recrystallize from hot water.[1]

Chemical Synthesis (Myers' Asymmetric Alkylation)
This route utilizes pseudoephedrine as a chiral auxiliary to establish the (S)-configuration.[1][2]

Reagents Required:

(S,S)-(-)-Pseudoephedrine glycinamide[2]

2-Bromomethyl-5-acetoxypyridine (Electrophile)[1][2]

Lithium diisopropylamide (LDA)[2]

Lithium chloride (LiCl)[2]

Step-by-Step Methodology:

Preparation of Electrophile: Synthesize 2-bromomethyl-5-acetoxypyridine from 5-hydroxy-2-

methylpyridine via acetylation (Ac₂O) followed by radical bromination (NBS).[2] Note: The

phenolic hydroxyl must be protected.[2]

Enolization: In a flame-dried flask under argon, dissolve (S,S)-pseudoephedrine glycinamide

and anhydrous LiCl (6 equiv) in THF. Cool to -78°C. Add LDA (2.1 equiv) dropwise to

generate the (Z)-enolate.[1][2]

Alkylation: Add a solution of 2-bromomethyl-5-acetoxypyridine (1.1 equiv) in THF slowly to

the enolate mixture at 0°C or -78°C (depending on specific auxiliary optimization). Stir for 2–

4 hours.

Quenching: Quench with water/ammonium chloride.[1] Extract with ethyl acetate.[1] Purify

the alkylated intermediate via flash chromatography.

Hydrolysis (Auxiliary Removal): Reflux the intermediate in water or dilute NaOH to hydrolyze

the amide bond and the acetoxy group.
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Isolation: Isolate L-Azatyrosine via ion-exchange chromatography (Dowex 50W) to remove

the pseudoephedrine auxiliary (which can be recycled).

Part 4: Biological Mechanism & Reactivity[2][3][7]
4.1 Mechanism of Action L-Azatyrosine functions as a "reverting agent" for transformed cells.

[1] Its mechanism is distinct from standard cytotoxic chemotherapy.[1] It acts primarily by

inhibiting the signal transduction pathways downstream of Ras, specifically targeting c-Raf-1

and inducing the expression of the rhoB gene.[2]

4.2 Pathway Visualization The following diagram illustrates the interference of Azatyrosine in

the MAPK signaling cascade.
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Figure 1: Mechanism of Action. Azatyrosine inhibits the activation of c-Raf-1 kinase, blocking

the transmission of mitogenic signals from oncogenic Ras to the nucleus.[2]

4.3 Protein Incorporation Azatyrosine is a substrate for tyrosyl-tRNA synthetase, albeit with

lower affinity than tyrosine.[1] It can be incorporated into cellular proteins in place of tyrosine.[1]

This "mistranslation" hypothesis suggests that replacing critical tyrosine residues in signaling
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proteins (like c-Raf or EGFR) with azatyrosine alters their phosphorylation status or stability,

thereby dampening oncogenic signaling.[1][2]

Part 5: Pharmacokinetics & Stability[2][3]
Stability: L-Azatyrosine is stable in solid form.[1] In aqueous solution, it is stable at neutral

and acidic pH but may degrade slowly in strong alkaline conditions due to the oxidation

susceptibility of the electron-rich hydroxypyridine ring.[2]

Metabolism: Unlike tyrosine, Azatyrosine is not a substrate for tyrosine hydroxylase

(catecholamine synthesis) or tyrosinase (melanin synthesis), limiting its off-target metabolic

conversion.[1][2]

Toxicity: It exhibits low acute toxicity in mice compared to standard chemotherapeutics, likely

because normal cells can discriminate better against the analog or rely less on the specific

signaling intensity that Azatyrosine dampens.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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